1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole
CAS No.: 81930-34-9
Cat. No.: VC5445802
Molecular Formula: C8H13ClN2
Molecular Weight: 172.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81930-34-9 |
|---|---|
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.66 |
| IUPAC Name | 1-(3-chloropropyl)-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C8H13ClN2/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3-5H2,1-2H3 |
| Standard InChI Key | USEWLLRGTYJHJN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCCCl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole is systematically named 1-(3-chloropropyl)-3,5-dimethylpyrazole under IUPAC nomenclature. Its structure comprises a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a 3-chloropropyl group (-CHCHCHCl) and methyl groups (-CH) at the 3- and 5-positions . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.66 g/mol | |
| SMILES | CC1=NN(C(=C1)CCCCl)C | |
| InChIKey | ZONXIYMUUVWNAR-UHFFFAOYSA-N | |
| CAS Registry Number | 81930-34-9 |
The chloropropyl side chain enhances electrophilicity, making the compound reactive toward nucleophiles, while the methyl groups contribute to steric effects and lipophilicity.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole typically involves cyclocondensation or alkylation strategies:
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Cyclocondensation: Reacting hydrazines with 1,3-diketones or α,β-unsaturated ketones forms the pyrazole core. Subsequent alkylation with 1-bromo-3-chloropropane introduces the chloropropyl group.
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Post-Functionalization: Direct alkylation of pre-formed 3,5-dimethylpyrazole using 3-chloropropyl halides under basic conditions (e.g., KCO in DMF).
Example Reaction:
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Nucleophilic Substitution: The chloropropyl group undergoes substitution with amines, thiols, or alkoxides to yield derivatives like amino- or thioether-linked pyrazoles.
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Electrophilic Aromatic Substitution: The pyrazole ring can undergo nitration or sulfonation at the 4-position, though steric hindrance from methyl groups may limit reactivity.
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Coordination Chemistry: Pyrazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or medicinal applications.
Physicochemical Properties
Solubility and Stability
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole is lipophilic (logP ≈ 2.8) due to its alkyl substituents, favoring solubility in organic solvents like dichloromethane or ethyl acetate. It exhibits moderate stability under ambient conditions but may degrade via hydrolysis of the C-Cl bond in aqueous acidic or basic environments.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing:
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Antimicrobial Agents: Functionalization with sulfonamide or quinoline groups enhances bacterial targeting .
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Anticancer Drugs: Conjugation with platinum(II) complexes improves cytotoxicity.
Agrochemical Development
Chlorinated pyrazoles are explored as herbicides and insecticides. The chloropropyl moiety may disrupt insect neurotransmission by modulating GABA receptors.
Material Science
Pyrazole-metal complexes (e.g., Cu, Fe) exhibit catalytic activity in oxidation reactions, useful in fine chemical synthesis.
Comparison with Analogous Pyrazole Derivatives
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 3,5-Dimethylpyrazole | No chloropropyl group | Higher volatility, lower logP |
| 1-(2-Chloroethyl)-3,5-dimethylpyrazole | Shorter chloroalkyl chain | Enhanced reactivity in SN2 reactions |
| 1-(4-Chlorobutyl)-3,5-dimethylpyrazole | Longer alkyl chain | Increased lipophilicity |
The chloropropyl group in 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole balances reactivity and lipophilicity, making it superior for drug delivery applications compared to shorter- or longer-chain analogs.
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